![molecular formula C26H26N2O2S B3447850 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3447850.png)
1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide consists of a piperidine ring, a biphenyl moiety, and a carbonyl group. The methylthio group is attached to the phenyl ring. The morpholine substituent enhances its solubility and reactivity. The compound’s structure plays a crucial role in its photoinitiating properties .
Chemical Reactions Analysis
As a photoinitiator, 1-(4-biphenylylcarbonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide undergoes photochemical reactions upon exposure to ultraviolet (UV) light. It absorbs UV energy and generates reactive species (such as radicals) that initiate polymerization reactions in UV-curable systems. These reactions lead to the crosslinking of polymers and the formation of cured coatings, adhesives, and other materials .
Physical And Chemical Properties Analysis
Mechanism of Action
The compound’s mechanism of action involves the absorption of UV photons, which excites the molecule to an excited state. Subsequent reactions result in the generation of radicals or other reactive species. These species initiate polymerization by abstracting hydrogen atoms from monomers or oligomers, leading to the formation of covalent bonds. The overall process accelerates the curing of UV-sensitive materials .
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-31-24-9-5-8-23(18-24)27-25(29)21-14-16-28(17-15-21)26(30)22-12-10-20(11-13-22)19-6-3-2-4-7-19/h2-13,18,21H,14-17H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXKDHFCYJFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.